6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide
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Overview
Description
6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyano group and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminopyridine with a sulfonyl chloride derivative to introduce the sulfonamide group. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent. The dimethylamino group is often introduced through a reductive amination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano and sulfonamide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
6-cyano-5-methoxyindolo[2,3-a]carbazole: Another compound with a cyano group and a heterocyclic structure, used in similar research applications.
2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide: Shares the cyano and dimethylamino groups, used in the synthesis of biologically active compounds.
Uniqueness
6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide is unique due to its combination of functional groups and the pyridine ring, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-13(2,10-17(3)4)9-16-20(18,19)12-6-5-11(7-14)15-8-12/h5-6,8,16H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBODHVVDQWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CN=C(C=C1)C#N)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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